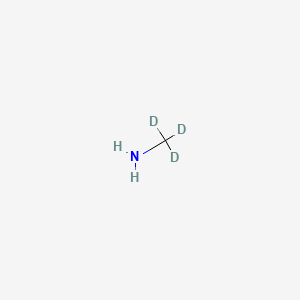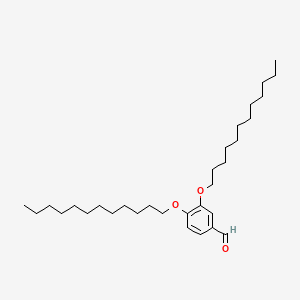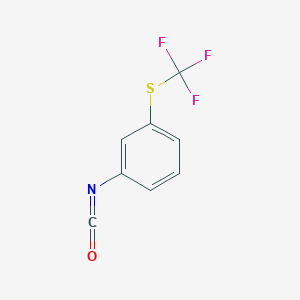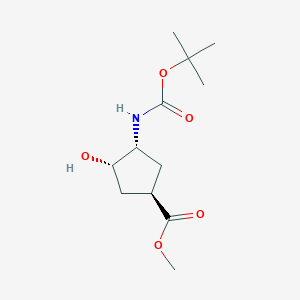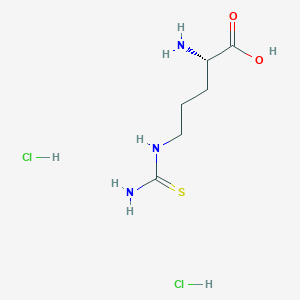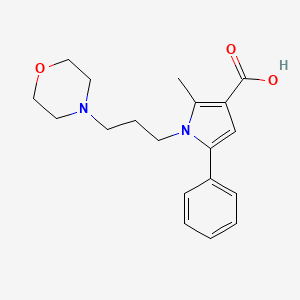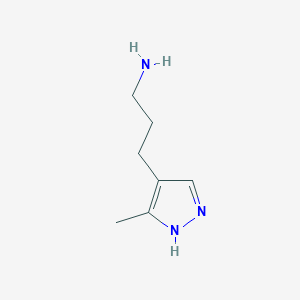
(Perfluorocyclohexyl)methyl methacrylate
Übersicht
Beschreibung
“(Perfluorocyclohexyl)methyl methacrylate” is a derivative of Methyl Methacrylate (MMA), which is an organic compound with the formula CH2=C(CH3)COOCH3 . This colorless liquid, the methyl ester of methacrylic acid (MAA), is a monomer produced on a large scale for the production of poly(methyl methacrylate) (PMMA) .
Synthesis Analysis
The synthesis of MMA involves several industrially important precursors for large-scale acrylic plastic production . The existing industrial synthetic protocols for these precursors utilize expensive catalysts accompanied by toxic and explosive gases such as carbon monoxide, ethylene, and hydrogen .Molecular Structure Analysis
The (Perfluorocyclohexyl)methyl methacrylate molecule contains a total of 31 bond(s). There are 24 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), and 1 ester(s) (aliphatic) . The molecule contains a total of 31 atom(s). There are 7 Hydrogen atom(s), 11 Carbon atom(s), 2 Oxygen atom(s), and 11 Fluorine atom(s) .Chemical Reactions Analysis
MMA is the main pyrolysis product of the widely used polymer polymethyl methacrylate; therefore, a compact mechanism of MMA oxidation is of interest for CFD modeling of flame propagation over this polymer . A reduced mechanism of MMA combustion consisting of 263 elementary reactions involving 66 species was developed based on a detailed chemical-kinetic mechanism of MMA oxidation in flames .Physical And Chemical Properties Analysis
MMA is a colorless liquid with an acrid, fruity odor . It has a density of 0.94 g/cm3, a melting point of -48 °C, and a boiling point of 101 °C . It is soluble in water at 1.5 g/100 ml . It has a vapor pressure of 29 mmHg at 20°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
PFCHMMA is utilized in pharmaceutical research due to its chemical properties. It serves as a precursor for various polymeric materials that can be used in drug delivery systems . The compound’s ability to form polymers that are stable and inert makes it suitable for creating sustained-release medication capsules, which can improve the efficacy and reduce the side effects of drugs.
Reactive Polymers Synthesis
The compound is instrumental in the synthesis of reactive polymers. These polymers are used as polymeric reagents or supports in biochemical and chemical applications . PFCHMMA provides functional esters that act as reactive group precursors, facilitating the synthesis of polymers with desired reactive functionalities in a single step.
Coating Applications
Novel fluorine-containing methacrylate polymers derived from PFCHMMA have been studied for their surface properties, particularly for coating applications . These coatings are valued for their hydrophobicity, chemical resistance, and potential use in protective coatings, non-stick surfaces, and other industrial applications.
Optical Applications
Due to its excellent light transmittance and durability, PFCHMMA-based polymers are suitable for optical applications. They are used in the manufacturing of LCD screens and monitors, providing a clear and durable medium that withstands the demands of continuous use .
Biomedical Engineering
PFCHMMA’s derivatives are explored in biomedical engineering for their biocompatibility and mechanical properties. They can be used as polymer matrices in medical devices, implants, and as components in cranioplasty applications . The material’s stability and compatibility with human tissue make it a candidate for various medical applications.
Light Diffusion Technology
Cross-linked polymers derived from PFCHMMA are used in light diffusers. These polymers scatter light effectively, making them ideal for use in flat panel displays and other devices where uniform light distribution is crucial . The ability to control the degree of diffusion allows for tailored applications in lighting and display technologies.
Safety And Hazards
MMA is classified as a flammable liquid and vapor. It causes skin irritation and may cause an allergic skin reaction. It may also cause respiratory irritation . It is harmful to aquatic life . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding release to the environment .
Zukünftige Richtungen
The use of light irradiation for initiation of radical polymerization has several advantages in comparison with conventional thermal initiation . The conduction of the process at ambient temperatures allows to save energy what is important for modern ecofriendly industrial processes . The second advantage of the light-induced processes is the control over polymerization rate by changing light intensity and possibility of its stopping and reinitiating by on-and-off light .
Eigenschaften
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F11O2/c1-4(2)5(23)24-3-6(12)7(13,14)9(17,18)11(21,22)10(19,20)8(6,15)16/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZAHYHMWKNGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379783 | |
| Record name | (Perfluorocyclohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Perfluorocyclohexyl)methyl methacrylate | |
CAS RN |
25965-83-7 | |
| Record name | (Perfluorocyclohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25965-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



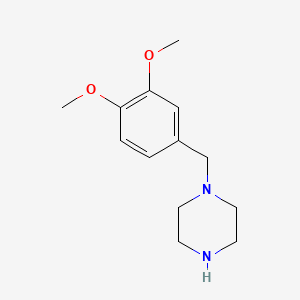

![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)

